N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a benzodioxine sulfonamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their coupling with the benzodioxine sulfonamide group. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . It can also inhibit various enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidines: These compounds share the pyrimidine and pyrrolidine rings and exhibit similar pharmacological activities.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide: This compound has a similar structure and is studied for its anti-angiogenic and DNA cleavage activities.
Uniqueness
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a pyrimidine ring, a pyrrolidine ring, and a benzodioxine sulfonamide group
Properties
Molecular Formula |
C23H25N5O4S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C23H25N5O4S/c1-16-24-22(15-23(25-16)28-10-2-3-11-28)26-17-4-6-18(7-5-17)27-33(29,30)19-8-9-20-21(14-19)32-13-12-31-20/h4-9,14-15,27H,2-3,10-13H2,1H3,(H,24,25,26) |
InChI Key |
FXAKAMFGDPDWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.